![molecular formula C14H15N3 B14586902 N-{2-[(E)-Phenyldiazenyl]ethyl}aniline CAS No. 61327-72-8](/img/structure/B14586902.png)
N-{2-[(E)-Phenyldiazenyl]ethyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(E)-Phenyldiazenyl]ethyl}aniline is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. The structure of this compound includes a phenyl group attached to a diazenyl group, which is further connected to an ethyl group and an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(E)-Phenyldiazenyl]ethyl}aniline typically involves the diazotization of aniline followed by coupling with an appropriate ethyl-substituted compound. One common method includes the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an ethyl-substituted aromatic compound under basic conditions to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium intermediate and to achieve high coupling efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(E)-Phenyldiazenyl]ethyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction of the azo group can yield hydrazo compounds or amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine (Cl₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄), respectively.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydrazo compounds or primary amines.
Substitution: Various halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-{2-[(E)-Phenyldiazenyl]ethyl}aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a model compound for studying drug metabolism.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{2-[(E)-Phenyldiazenyl]ethyl}aniline involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The pathways involved include:
Enzymatic Reduction: Reduction by enzymes such as azo reductases, leading to the formation of amines.
Electrophilic Attack: The azo group can act as an electrophile, reacting with nucleophilic sites on proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: A simpler azo compound with two phenyl groups attached to the azo group.
4-Aminoazobenzene: Contains an amino group on one of the phenyl rings.
Disperse Orange 3: A commercially used azo dye with a similar structure.
Uniqueness
N-{2-[(E)-Phenyldiazenyl]ethyl}aniline is unique due to the presence of both an ethyl group and an aniline moiety, which can influence its reactivity and applications
Properties
CAS No. |
61327-72-8 |
|---|---|
Molecular Formula |
C14H15N3 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
N-(2-phenyldiazenylethyl)aniline |
InChI |
InChI=1S/C14H15N3/c1-3-7-13(8-4-1)15-11-12-16-17-14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChI Key |
GKMFSAWXICWJPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCN=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Hydroxyethyl)-N'-{[4-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B14586822.png)
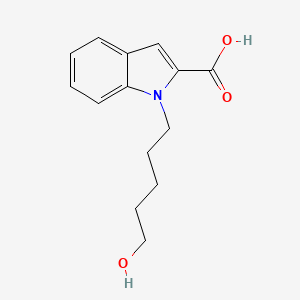

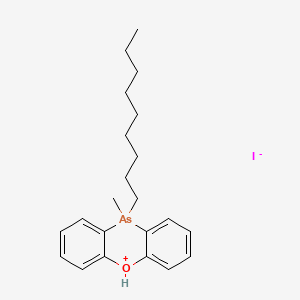
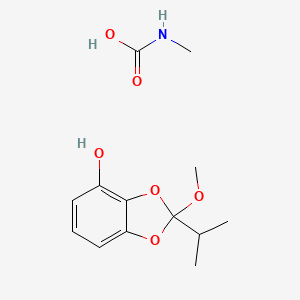
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one](/img/structure/B14586854.png)
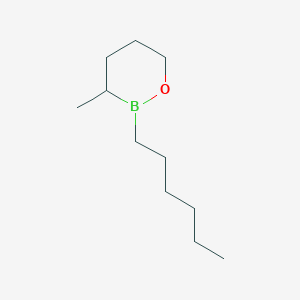

![1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene](/img/structure/B14586871.png)
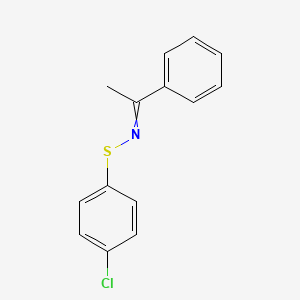
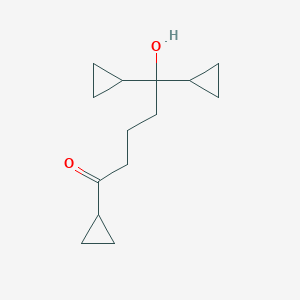
![Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14586889.png)

![Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate](/img/structure/B14586913.png)
